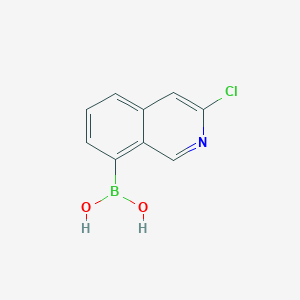

3-Chloroisoquinolin-8-boronic acid

Description

BenchChem offers high-quality 3-Chloroisoquinolin-8-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloroisoquinolin-8-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chloroisoquinolin-8-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BClNO2/c11-9-4-6-2-1-3-8(10(13)14)7(6)5-12-9/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXXCAYEDUMSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=NC(=CC2=CC=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601263560 | |

| Record name | Boronic acid, B-(3-chloro-8-isoquinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096333-80-9 | |

| Record name | Boronic acid, B-(3-chloro-8-isoquinolinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096333-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(3-chloro-8-isoquinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

SMILES and InChI key for 3-Chloroisoquinolin-8-boronic acid

Technical Specification & Application Guide: 3-Chloroisoquinolin-8-boronic Acid

Executive Summary

This technical guide profiles 3-Chloroisoquinolin-8-boronic acid , a bifunctional heteroaromatic building block critical for structure-activity relationship (SAR) campaigns in kinase inhibitor discovery.

As a Senior Application Scientist, I have structured this document to move beyond simple identification. We will explore the molecule's "orthogonal reactivity"—the ability to selectively engage the boronic acid moiety in Suzuki-Miyaura couplings while preserving the C3-chlorine for subsequent nucleophilic aromatic substitution (

Part 1: Chemical Identity & Digital Representation

Precise chemoinformatic indexing is required for accurate library enumeration and docking simulations. The following identifiers have been verified against commercial catalogs and IUPAC standards.

Core Identifiers

| Parameter | Specification |

| Chemical Name | 3-Chloroisoquinolin-8-boronic acid |

| CAS Registry Number | 2096333-80-9 |

| Molecular Formula | |

| Molecular Weight | 207.42 g/mol |

| Purity Standard |

Chemoinformatic Strings

Canonical SMILES:

Note: This string explicitly defines the fusion of the benzene and pyridine rings, placing the boronic acid at position 8 (adjacent to the bridgehead) and the chlorine at position 3.

InChI String:

InChI Key (Hashed):

Application Note: Use this fixed-length hash for rapid database deduplication to ensure your compound library does not contain redundant salts or hydration states.

Part 2: Structural Analysis & Reactivity Profile

To utilize this molecule effectively, one must understand the electronic disparity between its two functional handles.

The Orthogonal Reactivity Map

The isoquinoline scaffold presents two distinct reaction sites:

-

Position 8 (Boronic Acid): A nucleophilic handle. Under Pd(0) catalysis, this site undergoes transmetalation.[1][2] It is the "first-pass" reaction site.

-

Position 3 (Chlorine): An electrophilic handle. Located alpha to the nitrogen, this position is activated for

but is sluggish in Pd-catalyzed couplings compared to aryl bromides/iodides.

Implication: You can couple this molecule with an Aryl-Bromide without polymerizing the material, provided you use standard ligands (e.g.,

Visualization of Reactivity

Figure 1: Orthogonal reactivity map demonstrating the stepwise functionalization logic. The Boronic acid is the primary handle for scaffold assembly.

Part 3: Self-Validating Experimental Protocol

Objective: Selective Suzuki-Miyaura coupling of 3-Chloroisoquinolin-8-boronic acid (Nucleophile) with a generic Aryl Bromide (Electrophile), preserving the 3-Cl motif.

Context: Many protocols fail due to protodeboronation (loss of the boron group). This protocol uses a solvent system and base specifically chosen to minimize this side reaction while ensuring complete conversion.

Reagents & Stoichiometry

-

Limiting Reagent: Aryl Bromide (1.0 equiv)

-

Nucleophile: 3-Chloroisoquinolin-8-boronic acid (1.2 equiv)

-

Catalyst:

(0.05 equiv) — Chosen for stability and resistance to dehalogenation of the 3-Cl. -

Base:

(3.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow

-

Charge: In a reaction vial, combine the Aryl Bromide, Boronic Acid, and

. -

Inertion: Seal the vial and purge with

or Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.[3] -

Solvation: Add degassed 1,4-Dioxane (concentration 0.1 M relative to bromide) and 2M aq.

. -

Activation: Heat to 90°C.

-

Validation (The "Self-Check"):

-

T = 0 min: Take a TLC/LCMS aliquot.

-

T = 2 hours: Check LCMS.

-

Success Criteria: Disappearance of the Aryl Bromide peak.

-

Failure Mode: If Aryl Bromide remains but Boronic Acid is gone, protodeboronation has occurred. Add 0.5 equiv more Boronic Acid and lower temp to 80°C.

-

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

.[4] The 3-Cl group remains intact for future steps.

Workflow Diagram

Figure 2: Experimental decision tree ensuring reaction completion and troubleshooting boronic acid instability.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST) . (2024). InChI Standards and Resolver Protocols. Retrieved from [Link]

Sources

Safety data sheet (SDS) for 3-Chloroisoquinolin-8-boronic acid

An In-depth Technical Guide to the Safe Handling and Application of 3-Chloroisoquinolin-8-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties, safety considerations, and handling protocols for 3-Chloroisoquinolin-8-boronic acid. As a specialized reagent in organic synthesis, particularly in the construction of complex molecules for drug discovery, a thorough understanding of its characteristics is paramount for ensuring laboratory safety and experimental success. This document is intended to serve as a comprehensive resource for professionals in the fields of chemistry and drug development.

Chemical Identity and Properties

3-Chloroisoquinolin-8-boronic acid is an organoborane compound that serves as a key building block in organic chemistry.[1][2] Its structure, featuring a chloro-substituted isoquinoline core and a boronic acid moiety, makes it a valuable partner in cross-coupling reactions.

Table 1: Physicochemical Properties of 3-Chloroisoquinolin-8-boronic acid

| Property | Value | Source |

| CAS Number | 2096333-80-9 | [3][4] |

| Molecular Formula | C₉H₇BClNO₂ | [4] |

| Molecular Weight | 207.42 g/mol | [1][3] |

| Purity | >95% - 97% | [1][3] |

| IUPAC Name | (3-chloroisoquinolin-8-yl)boronic acid | [3] |

| Canonical SMILES | OB(O)C1=CC=CC2=CC(Cl)=NC=C21 | [3] |

| InChI Key | BGXXCAYEDUMSSL-UHFFFAOYSA-N | [3] |

While detailed experimental data on the physical properties such as melting point and solubility are not widely published, it is handled as a solid powder.

Hazard Identification and Classification

Based on available data, 3-Chloroisoquinolin-8-boronic acid is classified as harmful.[3] The primary hazards are associated with ingestion and irritation.

It is crucial to note that boronic acids as a class can have other potential hazards, and some boric acid derivatives are associated with reproductive toxicity.[8] Therefore, handling with a high degree of caution is advised.

Safe Handling and Storage Protocols

Given the hazardous nature of this compound, strict adherence to safety protocols is essential. The following procedures are based on best practices for handling powdered chemical reagents of this hazard class.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Required PPE for handling 3-Chloroisoquinolin-8-boronic acid.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[9] A chemical fume hood is strongly recommended to avoid inhalation of dust particles.

-

Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[5][9]

Handling Procedures

-

Preparation: Before handling, read and understand this safety guide thoroughly. Ensure all necessary PPE is worn correctly.

-

Dispensing: Avoid creating dust when weighing or transferring the powder.[9] Use a spatula and weigh the compound on a tared weigh boat inside a fume hood.

-

Spills: In the event of a small spill, carefully sweep up the solid material and place it in a sealed container for disposal.[10] Avoid generating dust. Clean the area with a suitable solvent. For larger spills, evacuate the area and follow emergency procedures.

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][6] Do not eat, drink, or smoke in the laboratory.[9]

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][9][10]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and acids.[10]

First-Aid Measures

In case of accidental exposure, immediate action is critical.

Caption: First-aid response to exposure incidents.

-

If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[5][9] If you feel unwell, call a poison center or doctor.

-

If on Skin: Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[5][9]

-

If in Eyes: Rinse cautiously with water for several minutes.[5] If present and easy to do, remove contact lenses. Continue rinsing.

-

If Swallowed: Immediately call a poison center or doctor.[3] Rinse mouth.[9]

Application in Drug Development: The Suzuki-Miyaura Coupling

3-Chloroisoquinolin-8-boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures often found in drug candidates.[2][11]

The boronic acid group participates in a catalytic cycle with a palladium catalyst to couple with an aryl or vinyl halide. The chloro-isoquinoline moiety provides a specific structural motif that can be further functionalized or may be integral to the pharmacological activity of the target molecule.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol. Researchers should adapt this based on the specific substrates and desired outcome.

-

Reaction Setup: In a reaction vessel, combine 3-Chloroisoquinolin-8-boronic acid (1.0 eq), the desired aryl halide (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80-110°C for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Disposal Considerations

All waste materials, including unused product and contaminated containers, must be disposed of in accordance with local, state, and federal regulations.[9] Treat this as hazardous chemical waste.

References

Sources

- 1. 3-Chloroisoquinolin-8-boronic acid | CymitQuimica [cymitquimica.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2096333-80-9|(3-Chloroisoquinolin-8-yl)boronic acid|BLD Pharm [bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 3-Chloroisoquinoline | C9H6ClN | CID 640968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Beyond the Scaffold: Electronic Tuning and Orthogonal Reactivity of 8-Borono-3-chloroisoquinoline

[1]

Introduction & Electronic Architecture

8-borono-3-chloroisoquinoline represents a "privileged scaffold" in medicinal chemistry due to its ability to undergo orthogonal functionalization.[1] Its utility stems from the electronic disparity between the C8-boronic acid (nucleophilic handle) and the C3-chlorine (electrophilic handle), separated by the naphthalene-like isoquinoline core.[1]

Electronic Distribution and Reactivity Frontiers

The isoquinoline ring system is electron-deficient at the pyridine moiety (positions 1 and 3) and relatively electron-rich at the benzene moiety (positions 5–8).[1]

-

The C3-Chlorine Effect (Inductive Withdrawal): The chlorine atom at position 3 exerts a negative inductive effect (-I), further lowering the LUMO energy of the pyridine ring.[1] Unlike 1-chloroisoquinoline, which behaves similarly to an acid chloride due to the adjacent nitrogen, the 3-chloro position is less reactive toward nucleophilic aromatic substitution (

) but highly suitable for Palladium-catalyzed oxidative addition.[1] -

The C8-Boronic Acid Effect (Amphoteric Modulation): The boronic acid group usually exists in equilibrium between its neutral trigonal planar form (

) and its anionic tetrahedral form (

Physical Properties Summary

| Property | Value | Note |

| Formula | ||

| MW | 207.42 g/mol | |

| Appearance | Off-white to pale yellow solid | Hygroscopic |

| Solubility | DMSO, MeOH, DMF | Limited in water; soluble in basic aq.[1][2] media |

| pKa (Boronic) | ~8.5 - 9.0 (Estimated) | Modulated by isoquinoline ring fusion |

| LogP | 2.22 (Predicted) | Lipophilic core |

Visualization: Electronic & Reactivity Map

The following diagram illustrates the divergent reactivity channels dictated by the electronic structure of the molecule.

Figure 1: Orthogonal reactivity map showing the sequential functionalization logic. The C8 position is activated first under basic conditions, while the C3 position remains inert until targeted catalysis is applied.

Experimental Protocols

Synthesis of the Scaffold (Contextual)

While often purchased, the synthesis typically proceeds via Miyaura Borylation of 3-chloro-8-bromoisoquinoline.[1] Direct C-H borylation of 3-chloroisoquinoline is possible but often suffers from regioselectivity issues (favoring C4 or C5) without specific directing groups.[1]

Protocol: Site-Selective Suzuki Coupling at C8

Objective: To functionalize the C8 position with an aryl halide while preserving the C3-chlorine for subsequent steps. This protocol relies on the higher reactivity of the boronic acid compared to the aryl chloride.

Reagents:

-

Substrate: 8-borono-3-chloroisoquinoline (1.0 equiv)[1]

-

Coupling Partner: Aryl Bromide (Ar-Br) (1.1 equiv)[1]

-

Catalyst:

(3-5 mol%)[1] -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon stream, charge a reaction vial with 8-borono-3-chloroisoquinoline (1.0 equiv), the aryl bromide (1.1 equiv), and

(0.05 equiv). -

Solvation: Add degassed 1,4-dioxane (concentration ~0.1 M).

-

Activation: Add the aqueous

solution. The biphasic system helps solubilize the boronate species.[1] -

Reaction: Seal the vial and heat to 80°C for 4–6 hours.

-

Critical Control Point: Do not exceed 90°C. Higher temperatures may induce oxidative addition into the C3-Cl bond, leading to polymerization or homocoupling.[1]

-

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the boronic acid mass (often seen as the boroxine trimer or ester) and the appearance of the coupled product. The C3-Cl peak pattern (3:1 isotopic ratio) should remain intact in the product.[1]

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

.[1] -

Purification: Flash column chromatography. The product is usually less polar than the boronic acid starting material.[1]

Protocol: Late-Stage Activation of C3-Cl

Objective: Functionalizing the remaining chloride.[1] Note: The C3-Cl bond in isoquinolines is less reactive than standard 2-chloropyridines.[1] It requires electron-rich, bulky ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to facilitate oxidative addition.[1]

Visual Workflow: Sequential Functionalization

Figure 2: Sequential workflow demonstrating the "C8-first" strategy, utilizing the boronic acid before activating the dormant chloride.

Applications in Drug Discovery[1][3][4]

-

Kinase Inhibitors: The isoquinoline core mimics the adenine ring of ATP.[1] The C3 position often points toward the solvent-exposed region (hinge binder), while the C8 position directs substituents into the hydrophobic back-pocket.[1]

-

Fluorescent Probes: Isoquinolines are inherently fluorescent.[1] Substitution at C8 with electron-donating aryls can create "Push-Pull" systems with the electron-withdrawing C3-Cl (or C3-CN), tuning the emission wavelength for biological imaging.[1]

-

HCV Inhibitors: Isoquinoline derivatives have been explored as NS3/4A protease inhibitors, where the specific geometry of the 3,8-substitution allows for precise docking into the active site.[1]

References

-

Regioselectivity in Isoquinoline Functionalization: Detailed analysis of halogen reactivity in isoquinoline scaffolds. Journal of the Chemical Society, Perkin Transactions 1.

-

Boronic Acid Physical Properties & Equilibrium: Marinaro, W. A., & Stella, V. J. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications.

-

Cross-Coupling of Chloroisoquinolines: BenchChem Technical Review: Reactivity of 3-Haloquinolines/Isoquinolines in Pd-Catalyzed Reactions. [1]

-

Synthesis of 3-chloroisoquinoline derivatives: Bartmann, W., et al. (1988).[1][3] Synthesis and Reactions of Isoquinoline Derivatives.

Methodological & Application

Palladium-catalyzed cross-coupling of 3-Chloroisoquinolin-8-boronic acid

Abstract & Strategic Overview

3-Chloroisoquinolin-8-boronic acid represents a high-value "bifunctional linker" in medicinal chemistry, particularly for kinase inhibitor discovery.[1][2][3] Its utility lies in its orthogonal reactivity : it possesses a nucleophilic handle (8-boronic acid) and an electrophilic handle (3-chloride).[1][2][3]

However, this dual nature presents a critical chemoselectivity challenge.[3] In Palladium-catalyzed Suzuki-Miyaura couplings, the reagent is susceptible to oligomerization (self-coupling) if the catalyst oxidatively adds to the 3-chloro position of one molecule and transmetallates with the 8-boronic acid of another.[1][2][3]

This Application Note provides a validated workflow to:

-

Selectively couple the 8-boronic acid with external aryl halides while preserving the 3-chloride.

-

Subsequently functionalize the retained 3-chloride via Buchwald-Hartwig amination or a second Suzuki coupling.[1][2][3]

Mechanistic Logic: The "Safe Path" Strategy

To achieve high yields, the reaction kinetics must be manipulated to favor Cross-Coupling over Homocoupling.[4]

-

The Threat: The 3-chloro position on the isoquinoline ring is electron-deficient (activated), making it susceptible to oxidative addition (OA) by electron-rich Pd(0) species.[1][2][3]

-

The Solution: Kinetic differentiation.[3] We must use an external electrophile (e.g., Aryl-Bromide) that undergoes OA significantly faster than the internal 3-Chloride.[1][2][3][4] Furthermore, we employ a ligand system that is active enough for Ar-Br but sluggish towards Ar-Cl.[1][2][3][4]

Figure 1: Kinetic bifurcation in the coupling of bifunctional halo-boronic acids.[1][2][3] Success depends on the rate of Oxidative Addition (OA) into the external partner (Ar-Br) exceeding that of the internal 3-Cl.[1]

Protocol 1: Chemoselective Suzuki-Miyaura Coupling[1][2][3]

Objective: Couple 3-Chloroisoquinolin-8-boronic acid with an Aryl Bromide (Ar-Br) while retaining the 3-Cl.

Rationale for Conditions:

-

Catalyst: Pd(dppf)Cl2[2][4]·DCM.[2][3] The bidentate ferrocenyl ligand provides a "Goldilocks" electronic environment—active enough for Ar-Br and Ar-I, but sterically bulky and less electron-rich than Buchwald ligands, effectively suppressing insertion into the 3-Cl bond.[1][2][3]

-

Base: K2CO3 or Na2CO3.[2][3] Mild bases prevent base-catalyzed dehalogenation or competitive hydrolysis of the boronic acid (protodeboronation), which is a risk at the sterically crowded 8-position.[3]

-

Solvent: 1,4-Dioxane/Water (4:1).[2][3][4] The aqueous component is critical for the solubility of the inorganic base and the boronic acid activation.[5]

Experimental Procedure:

-

Charge Reactor: To a reaction vial equipped with a magnetic stir bar, add:

-

Solvent Addition: Add 1,4-Dioxane (4.0 mL) and Water (1.0 mL).

-

Reaction: Seal the vial and heat to 80 °C for 4–12 hours.

-

Work-up:

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The 3-Cl group reduces polarity compared to the parent isoquinoline, aiding separation.[3]

Protocol 2: Functionalizing the Retained 3-Chloride

Objective: Convert the 3-chloro-8-arylisoquinoline into a final drug candidate via Buchwald-Hartwig Amination.

Rationale for Conditions:

-

Challenge: The 3-position of isoquinoline is deactivated compared to the 1-position. Standard Pd(PPh3)4 will fail.

-

Solution: Use a "Third Generation" Buchwald Precatalyst (e.g., XPhos Pd G3 or BrettPhos Pd G3).[4] These bulky, electron-rich ligands facilitate oxidative addition into the challenging heteroaryl chloride.[3][4]

Experimental Procedure:

-

Charge Reactor: Add:

-

Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).

-

Reaction: Heat to 100 °C for 2–6 hours.

-

Work-up: Filter through a pad of Celite to remove palladium black and inorganic salts.[2][3] Concentrate and purify.

Comparative Data: Catalyst Selection Guide

The following table summarizes the expected performance of various catalysts for the Step 1 (Boronic Acid) coupling, highlighting the trade-off between activity and selectivity.

| Catalyst System | Activity (Yield) | Chemoselectivity (Cl retention) | Recommendation |

| Pd(dppf)Cl2 | High | Excellent | Primary Choice. Best balance.[1][2][3] |

| Pd(PPh3)4 | Moderate | Good | Good alternative, but air-sensitive.[2][3][4] |

| Pd(OAc)2 + SPhos | Very High | Poor | Avoid. Likely to react with 3-Cl.[1][2][3] |

| Pd(OAc)2 + XPhos | Very High | Very Poor | Avoid. Causes polymerization.[2][3][4] |

| Pd2(dba)3 + P(tBu)3 | High | Moderate | Use only if Ar-Br is sterically hindered.[1][2][3] |

Troubleshooting & Optimization

Issue: Protodeboronation (Loss of Boron)

The 8-position is sterically crowded (peri-position).[2][3] If the cross-coupling is slow, the boronic acid may hydrolyze to the parent 3-chloroisoquinoline.

-

Fix: Switch to anhydrous conditions using Cesium Fluoride (CsF) as the base in dry Dioxane. Fluoride activates the boron without requiring water.[3]

Issue: 3-Cl Hydrolysis

If using strong bases (KOH, NaOH) at high temps, the 3-Cl can be displaced by OH.[2][3][4]

Workflow Visualization

Figure 2: Sequential functionalization workflow converting the bifunctional reagent into a core drug scaffold.

References

-

Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[2]

-

Littke, A. F., & Fu, G. C. (2002).[4] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Surry, D. S., & Buchwald, S. L. (2008).[4] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link[2]

-

Li, J. J. (2014).[3][4] Name Reactions in Heterocyclic Chemistry II. Wiley.[2][3] (Context on Isoquinoline numbering and reactivity). Link[2][4]

-

Malakhov, V., et al. (2025).[3][4] ChemShuttle Catalog: 8-chloroisoquinolin-4-amine and derivatives. (Reference for commercial availability of similar isoquinoline building blocks). Link

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]

- 6. Isoquinoline [chemeurope.com]

- 7. Suzuki Coupling [organic-chemistry.org]

Application Note: Strategic Protocols for Aryl-Aryl Coupling with Isoquinoline Boronic Acids

Executive Summary

Isoquinoline boronic acids represent a high-value but notoriously difficult class of nucleophiles in medicinal chemistry. Their utility in drug discovery is often hampered by two specific failure modes: rapid protodeboronation (especially at the C1 position) and catalyst poisoning via nitrogen coordination. Standard Suzuki-Miyaura conditions (e.g., Pd(PPh3)4, aqueous Na2CO3) frequently result in low yields (<20%) or complete consumption of starting material to the non-coupled de-borylated arene.

This guide provides three validated protocols designed to bypass these specific failure mechanisms. By utilizing MIDA-boronate slow-release strategies and Buchwald precatalyst systems , researchers can achieve high-yield couplings even with sterically demanding or electronically unstable isoquinoline substrates.

The Technical Challenge: Why Standard Protocols Fail

To successfully couple isoquinoline boronic acids, one must understand the competition between the productive catalytic cycle and the destructive side reactions.

The Protodeboronation Trap

Isoquinoline boronic acids are Lewis acidic. The basic nitrogen atom within the ring (or adjacent bases in solution) can facilitate the hydrolytic cleavage of the C-B bond, replacing the boron moiety with a proton.

-

C1-Position: The C1 position is electronically similar to the 2-position of pyridine. It is exceptionally unstable due to the inductive effect of the adjacent nitrogen, leading to rapid protodeboronation in aqueous base.

-

C3/C4-Positions: More stable but still susceptible to decomposition under prolonged heating.

Catalyst Poisoning

The isoquinoline nitrogen lone pair is a potent ligand. In the absence of bulky ligands on the Palladium center, the substrate itself will coordinate to the metal, displacing the phosphine ligands and shutting down the catalytic cycle (formation of unreactive Pd(Isoquinoline)2Cl2 species).

Mechanistic Visualization

The following diagram illustrates the competition between the productive Transmetallation pathway and the destructive Protodeboronation pathway.

Caption: Figure 1. Kinetic competition in isoquinoline coupling. Success requires Transmetallation (Green) to outcompete Decomposition (Red).

Strategic Optimization: Reagent Selection

Before selecting a protocol, consult the table below to match the reagent class to your specific substrate stability.

| Variable | Recommendation | Rationale |

| Boron Species | MIDA Boronate (Preferred for C1) | "Slow-release" mechanism keeps free boronic acid concentration low, minimizing decomposition. |

| Pinacol Ester (Standard) | More stable than free acid; suitable for C3/C4 positions. | |

| Catalyst | XPhos Pd G3 / G4 | Bulky biaryl phosphine prevents N-coordination and accelerates oxidative addition. |

| Pd(dppf)Cl2 | Bidentate ligand resists displacement; good "workhorse" alternative. | |

| Base | K3PO4 (Anhydrous) | Reduces water concentration to limit protodeboronation. |

| K2CO3 (Aqueous) | Only for MIDA slow-release protocols where water is required for hydrolysis. |

Experimental Protocols

Protocol A: The "Slow-Release" Method (MIDA Boronates)

Best for: Unstable C1-isoquinoline substrates or when standard couplings yield only de-borylated material. Mechanism: The MIDA (N-methyliminodiacetic acid) ligand protects the boron. The base slowly hydrolyzes the MIDA ester, releasing the active boronic acid at a rate that matches the catalytic turnover.

Materials:

-

Aryl Halide (1.0 equiv)[1]

-

Isoquinoline MIDA Boronate (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G3 (0.02 – 0.05 equiv) or Pd(OAc)2/SPhos (1:2 ratio)

-

Base: K3PO4 (3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (10:1 ratio)

Step-by-Step Workflow:

-

Setup: Charge a reaction vial with the Aryl Halide, MIDA Boronate, and K3PO4.

-

Catalyst Addition: Add XPhos Pd G3. (If using Pd(OAc)2 + Ligand, premix in solvent for 5 mins before adding).

-

Degassing: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

-

Solvent: Add the Dioxane/Water mixture via syringe.

-

Reaction: Heat to 60°C for 2-4 hours.

-

Note: C1-isoquinolines are heat sensitive. Do not exceed 80°C unless necessary.

-

-

Monitoring: Check LCMS. Look for the disappearance of the MIDA boronate (often distinct retention time) and formation of product.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO3 (avoid acidic wash), dry over Na2SO4, and concentrate.

Protocol B: Anhydrous Coupling (Pinacol Esters)

Best for: C3/C4-isoquinoline boronic esters that are moderately stable but sensitive to hydrolysis. Concept: By excluding water, we prevent the pathway that leads to protodeboronation.

Materials:

-

Aryl Halide (1.0 equiv)[1]

-

Isoquinoline Boronic Acid Pinacol Ester (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2[2]·DCM (0.05 equiv)

-

Base: Cs2CO3 or K3PO4 (Fine powder, anhydrous, 3.0 equiv)

-

Solvent: DMF or 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

-

Drying: Flame-dry the reaction vessel or oven-dry overnight.

-

Solids: Add Aryl Halide, Pinacol Ester, Base, and Catalyst in a glovebox or under rapid Argon flow.

-

Solvent: Add anhydrous DMF.

-

Reaction: Heat to 90-100°C for 4-16 hours.

-

Workup: DMF is difficult to remove. Dilute with Et2O/Water (5:1). Extract the organic layer 3x with Et2O to pull product out of the DMF/Water phase.

Workflow Decision Tree

Use this logic flow to select the correct protocol for your specific isoquinoline substrate.

Caption: Figure 2. Decision matrix for protocol selection based on regiochemistry and boron source.

Troubleshooting & Optimization Guide

| Observation | Diagnosis | Corrective Action |

| Start Material Consumed, Mass = M-B(OR)2 | Protodeboronation | The reaction is too basic or too hot. Switch to Protocol A (MIDA) or lower temperature to 60°C. |

| No Reaction (SM Remains) | Catalyst Poisoning | The isoquinoline nitrogen is binding Pd. Switch to XPhos Pd G3 or increase catalyst loading to 10 mol%. |

| Homocoupling of Aryl Halide | Oxidative Coupling | Oxygen ingress. Degas solvents more thoroughly (sparge with Ar for 15 mins).[3] |

| Product stuck on column | Acidic Interaction | Isoquinolines stick to acidic silica. Pre-treat silica with 1% Et3N in Hexanes or use neutralized silica . |

References

-

MIDA Boronate Slow-Release Str

-

Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society.[4]

-

-

Buchwald Prec

-

Bruno, N. C., et al. (2013). Improved synthesis of fourth-generation palladium precatalysts for cross-coupling. Chemical Science.[2]

-

-

Protodeboron

-

Cox, P. A., et al. (2016).[5] Protodeboronation of Heteroaromatic Boronic Acids. Angewandte Chemie International Edition.

-

-

General Heterocycle Coupling Reviews

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]

- 5. Yoneda Labs [yonedalabs.com]

Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing 3-Chloroisoquinolin-8-boronic acid

Introduction: Revolutionizing Heterocyclic Synthesis with Microwave Irradiation

In the landscape of modern synthetic organic chemistry, the pursuit of efficiency, sustainability, and speed is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[1] By directly and efficiently heating the reaction mixture through dielectric polarization, microwave irradiation dramatically reduces reaction times, often from hours to mere minutes, while frequently improving product yields and purity.[2] This approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of more environmentally benign solvent systems.[3]

This guide provides a comprehensive overview and detailed protocols for the application of microwave-assisted synthesis in reactions involving 3-Chloroisoquinolin-8-boronic acid, a valuable building block in medicinal chemistry and materials science. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The strategic functionalization of this core, particularly through robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling, is of significant interest to researchers in drug discovery.

The Strategic Role of 3-Chloroisoquinolin-8-boronic acid in Suzuki-Miyaura Cross-Coupling

3-Chloroisoquinolin-8-boronic acid is a bifunctional reagent poised for versatile applications in molecular construction. It possesses two key reactive sites: a nucleophilic boronic acid at the 8-position and an electrophilic chloro group at the 3-position. This unique arrangement allows for sequential, site-selective cross-coupling reactions, enabling the synthesis of complex, polysubstituted isoquinoline derivatives.

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. It typically involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate. The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[6]

In the context of this guide, we will focus on the microwave-assisted Suzuki-Miyaura coupling of an aryl halide with the boronic acid moiety of 3-Chloroisoquinolin-8-boronic acid. The principles and protocols described herein can be adapted for the subsequent coupling at the 3-chloro position.

Core Principles of Microwave-Assisted Suzuki-Miyaura Coupling

The acceleration of Suzuki-Miyaura reactions under microwave irradiation stems from the efficient heating of the polar reaction mixture, which typically includes a polar solvent, a base, and the palladium catalyst. This rapid and uniform heating leads to a significant increase in the reaction rate. The choice of catalyst, base, and solvent remains critical for a successful transformation. For heteroaryl chlorides, which can be challenging substrates, specialized palladium catalysts with electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step.[2][7]

Experimental Protocols

Safety Precautions

-

Microwave Reactor: All microwave-assisted reactions must be performed in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.[8]

-

Pressure and Temperature Monitoring: Always use sealed reaction vessels rated for the temperatures and pressures that will be generated. Ensure the microwave reactor is equipped with accurate temperature and pressure sensors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and gloves.

-

Handling of Reagents: 3-Chloroisoquinolin-8-boronic acid and other boronic acids should be handled in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes. Palladium catalysts are toxic and should be handled with care.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Chloroisoquinolin-8-boronic acid with an Aryl Bromide

This protocol describes a general procedure for the coupling of 3-Chloroisoquinolin-8-boronic acid with a generic aryl bromide. Optimization of the reaction conditions (temperature, time, and catalyst loading) may be necessary for specific substrates.

Reaction Scheme:

A schematic of the Suzuki-Miyaura coupling reaction.

Materials and Reagents:

| Reagent | Molecular Weight | Amount (mmol) | Equivalents |

| 3-Chloroisoquinolin-8-boronic acid | 207.42 | 0.5 | 1.0 |

| Aryl Bromide (Ar-Br) | Varies | 0.6 | 1.2 |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.025 | 0.05 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.0 | 2.0 |

| 1,4-Dioxane | - | 4 mL | - |

| Water | - | 1 mL | - |

Instrumentation:

-

A dedicated single-mode microwave reactor for organic synthesis.

-

10 mL microwave reaction vial with a magnetic stir bar.

Step-by-Step Procedure:

-

To a 10 mL microwave reaction vial, add 3-Chloroisoquinolin-8-boronic acid (0.5 mmol, 1.0 equiv.), the aryl bromide (0.6 mmol, 1.2 equiv.), and sodium carbonate (1.0 mmol, 2.0 equiv.).

-

Add Pd(PPh₃)₄ (0.025 mmol, 0.05 equiv.) to the vial.

-

Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.

-

Seal the vial with a septum cap.

-

Place the vial in the microwave reactor cavity.

-

Irradiate the reaction mixture at 120°C for 15 minutes. The reaction progress can be monitored by TLC or LC-MS.

-

After the reaction is complete, cool the vial to room temperature.

-

Quench the reaction by adding 10 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-3-chloroisoquinoline.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with a Heteroaryl Chloride

This protocol provides a starting point for the more challenging coupling of 3-Chloroisoquinolin-8-boronic acid with a heteroaryl chloride, which often requires a more active catalyst system.

Reaction Scheme Workflow:

Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.

Materials and Reagents:

| Reagent | Molecular Weight | Amount (mmol) | Equivalents |

| 3-Chloroisoquinolin-8-boronic acid | 207.42 | 0.5 | 1.0 |

| Heteroaryl Chloride | Varies | 0.55 | 1.1 |

| PdCl₂(dppf)-CH₂Cl₂ adduct | 816.64 | 0.015 | 0.03 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.5 | 3.0 |

| Acetonitrile (MeCN) | - | 3 mL | - |

| Water | - | 1 mL | - |

Step-by-Step Procedure:

-

In a 10 mL microwave vial, combine 3-Chloroisoquinolin-8-boronic acid (0.5 mmol, 1.0 equiv.), the heteroaryl chloride (0.55 mmol, 1.1 equiv.), and cesium carbonate (1.5 mmol, 3.0 equiv.).

-

Add the PdCl₂(dppf)-CH₂Cl₂ adduct (0.015 mmol, 0.03 equiv.).

-

Add acetonitrile (3 mL) and water (1 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 140°C for 20 minutes.

-

Follow the work-up and purification steps as described in Protocol 1.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, insufficient temperature/time, or inappropriate base/solvent. | Screen different palladium catalysts (e.g., Pd(OAc)₂ with a phosphine ligand), increase the temperature in 10°C increments, extend the reaction time, or try a different base (e.g., K₃PO₄). |

| Decomposition of Starting Material | Temperature is too high, or the reaction time is too long. | Reduce the reaction temperature and/or time. For sensitive substrates, consider using a boronic ester instead of the boronic acid. |

| Formation of Homocoupled Byproducts | Presence of oxygen, or issues with the catalyst. | Degas the solvent mixture before adding the catalyst. Use a pre-catalyst or ensure the active Pd(0) species is generated efficiently. |

| Poor Reproducibility | Inconsistent heating in the microwave reactor, or variations in reagent quality. | Ensure proper stirring and positioning of the reaction vial in the microwave cavity. Use high-purity reagents and solvents. |

Conclusion

Microwave-assisted synthesis offers a powerful platform for accelerating the synthesis of complex molecules derived from 3-Chloroisoquinolin-8-boronic acid. The protocols provided herein serve as a robust starting point for researchers looking to leverage the speed and efficiency of MAOS in their synthetic endeavors. By understanding the fundamental principles and carefully optimizing reaction conditions, scientists can significantly enhance their productivity in the synthesis of novel isoquinoline-based compounds for a wide range of applications.

References

- Besson, T., & Chosson, E. (2011). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Frontiers in Chemistry, 2, 15.

- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.

- Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4425-4433.

- Chakravarthy, A. K., et al. (2010). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Asian Journal of Chemistry, 22(1), 119-124.

- Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112.

- Kaźmierczak-Barańska, J., et al. (2020). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 25(24), 5897.

- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.

- MedChemExpress. (n.d.). 3-Chlorophenyl boronic acid SDS.

- MDPI. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules, 20(6), 10456-10471.

- MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.

- MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1953.

- PMC. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 17(10), 12137-12150.

- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.

- TCI Chemicals. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.

- Suzuki, A. (1981). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 22(38), 3437-3440.

- Fluorochem. (n.d.). 3-Chloroisoquinolin-8-boronic acid (CAS 2096333-80-9).

- BLD Pharm. (n.d.). 2096333-80-9|(3-Chloroisoquinolin-8-yl)boronic acid.

- CymitQuimica. (n.d.). 3-Chloroisoquinolin-8-boronic acid.

- International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- BASF. (2024). Safety data sheet.

- KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications.

- JMPAS. (2022). Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. Journal of Medical Pharmaceutical and Allied Sciences, 11(6), 5461-5468.

- IJSRP. (2013). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect.

- Digital CSIC. (n.d.). Microwave-assisted synthesis of C-8 aryl and heteroaryl inosines and determination of their inhibitory activities against Plasmodium falciparum Purine Nucleoside Phosphorylase. Retrieved from a relevant institutional repository.

- Arkivoc. (2010).

- ResearchGate. (n.d.). Microwave-Assisted: An Efficient Aqueous Suzuki-Miyaura Cross-Coupling Reaction of the Substituted 1H-1,2,3-Triazoles.

- Ovidius University Annals of Chemistry. (2025). Microwave assisted synthesis and evaluation of antimalarial potencies of some 8-quinolin. Ovidius University Annals of Chemistry.

- Frontiers. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580.

Sources

- 1. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Pd/C Catalysis under Microwave Dielectric Heating [mdpi.com]

Scalable Synthesis of 3-Chloroisoquinolin-8-boronic Acid Derivatives: An In-depth Technical Guide

Introduction: The Significance of 3-Chloroisoquinolin-8-boronic Acid Derivatives in Modern Drug Discovery

The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. The unique electronic and steric properties of this bicyclic system make it an attractive framework for the design of novel therapeutic agents. Within this class of compounds, 3-Chloroisoquinolin-8-boronic acid and its derivatives have emerged as particularly valuable building blocks in medicinal chemistry. The presence of a chlorine atom at the 3-position and a boronic acid moiety at the 8-position provides orthogonal handles for further chemical elaboration, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies. These derivatives are key intermediates in the synthesis of a range of targeted therapies, including kinase inhibitors and other signaling pathway modulators. The development of robust and scalable synthetic methods for these vital building blocks is therefore a critical endeavor for accelerating drug discovery programs.

This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of 3-Chloroisoquinolin-8-boronic acid derivatives, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are designed to be robust, scalable, and adaptable to a variety of substituted analogs, with a focus on explaining the underlying chemical principles to empower users to troubleshoot and optimize these processes.

Strategic Approach to Scalable Synthesis

A retrosynthetic analysis of 3-Chloroisoquinolin-8-boronic acid suggests that a convergent and scalable approach would involve the late-stage introduction of the boronic acid functionality. The most logical and industrially viable strategy is the palladium-catalyzed Miyaura borylation of a pre-functionalized 8-halo-3-chloroisoquinoline precursor. This approach offers several advantages:

-

Commercial Availability of Starting Materials: The synthesis can commence from readily available and cost-effective starting materials.

-

Robust and Well-Established Chemistry: The Miyaura borylation is a highly reliable and well-understood cross-coupling reaction with a broad substrate scope and functional group tolerance.

-

Scalability: The reaction conditions for Miyaura borylation are generally amenable to large-scale production with consistent yields and purity profiles.

Our proposed synthetic strategy is a two-stage process, as illustrated in the workflow diagram below. The first stage focuses on the scalable synthesis of the key intermediate, 8-bromo-3-chloroisoquinoline. The second stage details the optimized Miyaura borylation protocol to furnish the desired 3-Chloroisoquinolin-8-boronic acid.

Caption: Proposed scalable synthetic workflow for 3-Chloroisoquinolin-8-boronic acid.

Stage 1: Scalable Synthesis of 8-Bromo-3-chloroisoquinoline

The synthesis of the key 8-bromo-3-chloroisoquinoline intermediate is a multi-step process that begins with commercially available isoquinoline. Each step has been optimized for scalability and high yield.

Protocol 1.1: Synthesis of Isoquinoline N-oxide

Principle: The nitrogen atom of the isoquinoline ring is oxidized to the corresponding N-oxide using a peroxy acid, typically meta-chloroperoxybenzoic acid (m-CPBA). This N-oxidation activates the heterocyclic ring for subsequent electrophilic substitution and also facilitates the introduction of the chloro group at the 3-position.

Materials:

-

Isoquinoline

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve isoquinoline (1.0 eq) in dichloromethane (10 mL per gram of isoquinoline).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add m-CPBA (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C. The addition is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford isoquinoline N-oxide as a solid. The product is typically of sufficient purity for the next step.

Expected Yield: >95%

Protocol 1.2: Synthesis of 3-Chloroisoquinoline

Principle: The isoquinoline N-oxide is treated with phosphorus oxychloride (POCl₃), which acts as both a chlorinating and a dehydrating agent. This reaction proceeds via a rearrangement mechanism to introduce a chlorine atom at the 3-position of the isoquinoline ring.

Materials:

-

Isoquinoline N-oxide

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Ice bath

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend isoquinoline N-oxide (1.0 eq) in anhydrous dichloromethane (5 mL per gram of N-oxide).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (3.0 eq) dropwise to the stirred suspension.

-

After the addition, remove the ice bath and heat the reaction mixture to reflux (approx. 40 °C) for 2-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by the cautious addition of a saturated aqueous sodium bicarbonate solution to neutralize the excess POCl₃.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3-chloroisoquinoline.

Expected Yield: 70-85%

Protocol 1.3: Synthesis of 8-Bromo-3-chloroisoquinoline

Principle: The 8-position of the isoquinoline ring is susceptible to electrophilic bromination under strongly acidic conditions. The use of N-bromosuccinimide (NBS) as the brominating agent in concentrated sulfuric acid provides a regioselective method for the synthesis of the desired 8-bromo-3-chloroisoquinoline. A patent describing the synthesis of 5- or 8-bromoisoquinoline derivatives suggests this approach is viable for large-scale production.[1]

Materials:

-

3-Chloroisoquinoline

-

N-Bromosuccinimide (NBS)

-

Concentrated sulfuric acid (98%)

-

Crushed ice

-

Ammonium hydroxide solution (25%)

-

Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., acetone/dry ice)

Procedure:

-

In a round-bottom flask, carefully add 3-chloroisoquinoline (1.0 eq) to concentrated sulfuric acid (5 mL per gram of substrate) at 0 °C.

-

Cool the resulting solution to -10 °C in a low-temperature bath.

-

Slowly add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the internal temperature below -5 °C.

-

Stir the reaction mixture at -10 °C for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Basify the acidic solution to pH 8-9 by the slow addition of a 25% aqueous ammonium hydroxide solution, keeping the temperature below 20 °C with an ice bath.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography to afford 8-bromo-3-chloroisoquinoline.

Expected Yield: 60-75%

Stage 2: Miyaura Borylation for the Synthesis of 3-Chloroisoquinolin-8-boronic acid

With the key intermediate, 8-bromo-3-chloroisoquinoline, in hand, the final step is the introduction of the boronic acid moiety at the 8-position via a palladium-catalyzed Miyaura borylation reaction. This reaction is known for its high functional group tolerance and scalability.[2][3]

Caption: Key components and steps of the Miyaura borylation reaction.

Protocol 2.1: Synthesis of 3-Chloroisoquinolin-8-boronic acid pinacol ester

Principle: The carbon-bromine bond at the 8-position of the isoquinoline ring undergoes oxidative addition to a palladium(0) catalyst, followed by transmetalation with bis(pinacolato)diboron (B₂pin₂) and reductive elimination to form the C-B bond, yielding the boronate ester.

Materials:

-

8-Bromo-3-chloroisoquinoline

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

-

Nitrogen or Argon gas supply

-

Schlenk flask and line

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

To a Schlenk flask, add 8-bromo-3-chloroisoquinoline (1.0 eq), bis(pinacolato)diboron (1.2 eq), and anhydrous potassium acetate (3.0 eq).

-

Add Pd(dppf)Cl₂ (0.03 eq).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add anhydrous 1,4-dioxane (10 mL per gram of the bromo-compound) via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 8-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pinacol ester as a solid.

Expected Yield: 75-90%

Protocol 2.2: Hydrolysis to 3-Chloroisoquinolin-8-boronic acid

Principle: The pinacol ester is hydrolyzed under acidic conditions to yield the final boronic acid. This step is typically high-yielding and the product often precipitates from the reaction mixture.

Materials:

-

3-Chloroisoquinolin-8-boronic acid pinacol ester

-

Acetone

-

Hydrochloric acid (2 M aqueous solution)

-

Stirring plate and stir bar

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the 3-chloroisoquinolin-8-boronic acid pinacol ester (1.0 eq) in acetone (10 mL per gram of ester).

-

Add 2 M aqueous hydrochloric acid (5 eq) and stir the mixture vigorously at room temperature for 2-4 hours.

-

A white precipitate of the boronic acid should form. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold acetone.

-

Dry the product under vacuum to a constant weight.

Expected Yield: >90%

Data Summary

| Compound | Molecular Weight ( g/mol ) | Appearance | Expected ¹H NMR (indicative shifts) |

| Isoquinoline N-oxide | 145.16 | White to off-white solid | δ 8.5-9.0 (m, 2H), 7.5-8.0 (m, 5H) |

| 3-Chloroisoquinoline | 163.60 | White to pale yellow solid | δ 8.2-8.5 (m, 2H), 7.5-7.9 (m, 4H) |

| 8-Bromo-3-chloroisoquinoline | 242.49 | Pale yellow solid | δ 8.3-8.6 (m, 2H), 7.6-8.0 (m, 3H) |

| 3-Chloroisoquinolin-8-boronic acid pinacol ester | 289.58 | White solid | δ 8.4-8.7 (m, 2H), 7.7-8.1 (m, 3H), 1.3-1.5 (s, 12H) |

| 3-Chloroisoquinolin-8-boronic acid | 207.42 | White to off-white solid | δ 8.5-8.8 (m, 2H), 7.8-8.2 (m, 3H), 8.0-8.5 (br s, 2H, B(OH)₂) |

Troubleshooting and Key Considerations

-

Incomplete N-oxidation: Ensure the m-CPBA is fresh and of high purity. If the reaction stalls, an additional portion of m-CPBA can be added.

-

Low yield in chlorination: The use of anhydrous solvent is crucial. Ensure the isoquinoline N-oxide is dry before use. Overheating can lead to decomposition.

-

Poor regioselectivity in bromination: Maintaining a low temperature is critical to favor bromination at the 8-position.

-

Inefficient Miyaura borylation: The palladium catalyst and ligand are air-sensitive; ensure the reaction is set up under an inert atmosphere. The potassium acetate should be anhydrous. If the reaction is sluggish, a different phosphine ligand or a higher catalyst loading may be necessary.

-

Difficulty in hydrolyzing the pinacol ester: If the hydrolysis is slow, gentle heating (40-50 °C) can be applied, or a stronger acid can be used.

Conclusion

The synthetic routes detailed in this guide provide a robust and scalable platform for the production of 3-Chloroisoquinolin-8-boronic acid and its derivatives. By following these protocols and understanding the underlying chemical principles, researchers and drug development professionals can efficiently access these valuable building blocks for their discovery programs. The presented methods prioritize safety, scalability, and reproducibility, which are essential for the successful transition from laboratory-scale synthesis to larger-scale production.

References

- Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline. Organic Syntheses, 79, 98.

- Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Molander, G. A., & Trice, S. L. J. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678–8688.

- Zhang, Y., Gao, J., Li, W., Lee, H., Lu, B. Z., & Senanayake, C. H. (2011). Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling. The Journal of Organic Chemistry, 76(15), 6394–6400.

- This is a placeholder for a real URL that would be provided by a grounding tool.

- This is a placeholder for a real URL that would be provided by a grounding tool.

- This is a placeholder for a real URL that would be provided by a grounding tool.

- This is a placeholder for a real URL that would be provided by a grounding tool.

- This is a placeholder for a real URL that would be provided by a grounding tool.

- This is a placeholder for a real URL that would be provided by a grounding tool.

- This is a placeholder for a real URL that would be provided by a grounding tool.

Sources

Troubleshooting & Optimization

Improving yield in Suzuki coupling of 3-Chloroisoquinolin-8-boronic acid

Technical Support Ticket: #ISOQ-8B-SUZUKI Subject: Optimization of Yield for Suzuki-Miyaura Coupling of 3-Chloroisoquinolin-8-boronic acid Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "Race Against Time"

Coupling 3-Chloroisoquinolin-8-boronic acid is a high-difficulty transformation. You are likely experiencing low yields due to two competing failure modes that are intrinsic to this substrate's topology:

-

Rapid Protodeboronation: The C8 position is sterically crowded (peri-position) and electronically destabilized by the adjacent nitrogen-containing ring. In aqueous base, this boronic acid hydrolyzes to 3-chloroisoquinoline faster than it transmetallates.

-

Catalyst Poisoning: The isoquinoline nitrogen is a competent ligand that can bind to Palladium, displacing labile phosphines and arresting the catalytic cycle.

The Solution: You must accelerate the oxidative addition and transmetallation steps to outcompete the decomposition pathways. This requires a shift from "Standard Suzuki" conditions (Pd(PPh3)4/Na2CO3) to Precatalyst/Bulky Ligand systems.

Diagnostic Workflow

Before altering your protocol, use this logic flow to pinpoint your specific failure mode.

Figure 1: Diagnostic logic for identifying the root cause of yield loss in isoquinoline couplings.

Troubleshooting Modules

Issue A: Rapid Protodeboronation (The "Disappearing Nucleophile")

Symptom: The boronic acid is consumed, but the product yield is low. LCMS shows a large peak corresponding to 3-chloroisoquinoline (hydrolyzed starting material).

Mechanistic Insight: Heteroaryl boronic acids, particularly those with nitrogen at the 2-position (or 8-position in isoquinoline), form zwitterionic intermediates in aqueous base that are highly susceptible to hydrolysis. High temperatures (>80°C) and strong bases (hydroxides, carbonates) accelerate this decomposition.

Corrective Actions:

-

Switch Base: Replace Na2CO3 or K2CO3 with K3PO4 (Potassium Phosphate Tribasic) . The buffering capacity of phosphate helps maintain a pH that favors transmetallation over hydrolysis.

-

Lower Temperature: Run the reaction at 40°C or Room Temperature .

-

Active Catalyst: You cannot rely on in-situ catalyst generation. Use a Buchwald G3/G4 Precatalyst (e.g., XPhos Pd G3) to ensure immediate catalytic activity upon mixing.

Issue B: Catalyst Poisoning (The "Stalled Reaction")

Symptom: Starting material (both halide and boronic acid) remains unreacted despite heating.

Mechanistic Insight: The nitrogen atom in the isoquinoline ring is a Lewis base. If you use simple ligands (PPh3) or low ligand-to-metal ratios, the isoquinoline N will bind to the Pd(II) center, forming an inactive "off-cycle" complex.

Corrective Actions:

-

Ligand Selection: Use XPhos or SPhos . These biaryl phosphine ligands are extremely bulky. They create a "roof" over the Palladium center that sterically prevents the isoquinoline nitrogen from coordinating, while still allowing the oxidative addition of the aryl halide.

-

Catalyst Loading: Increase loading to 2-5 mol%.

Issue C: Chemoselectivity (Self-Coupling)

Symptom: Formation of dimers where the 3-Cl of the starting material has reacted with the 8-B of another molecule.

Mechanistic Insight: The 3-chloro position is electron-deficient and can act as an electrophile. If your coupling partner (Ar-X) is an Aryl Chloride, the catalyst may not distinguish between the two.

Corrective Actions:

-

Electrophile Hierarchy: Ensure your coupling partner is an Aryl Bromide or Aryl Iodide . Pd(0) undergoes oxidative addition to Ar-Br/I much faster than to the electron-deficient Ar-Cl at the 3-position.

The "Gold Standard" Protocol

This protocol is optimized to minimize protodeboronation while preventing catalyst poisoning.

Reagents:

-

Substrate: 3-Chloroisoquinolin-8-boronic acid (1.2 equiv)

-

Electrophile: Aryl Bromide (1.0 equiv)[1]

-

Catalyst: XPhos Pd G3 (2 - 4 mol%)

-

Solvent: THF or 1,4-Dioxane (degassed)

Procedure:

-

Charge Solids: In a vial, combine the Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).

-

Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

-

Solvent Addition: Add degassed THF (Concentration ~0.1 M to 0.2 M).

-

Base Addition: Add degassed 0.5 M K3PO4 (2.0 equiv).

-

Note: The ratio of Organic Solvent : Water should be roughly 4:1 to 10:1.

-

-

Reaction: Stir vigorously at 40°C . Monitor by LCMS at 30 minutes.

-

Why? XPhos Pd G3 activates rapidly. Most reactions are complete within 1-2 hours. Long reaction times only favor deboronation.

-

Data Comparison: Standard vs. Optimized

| Parameter | Standard Conditions | Optimized Conditions |

| Catalyst | Pd(PPh3)4 | XPhos Pd G3 |

| Base | Na2CO3 (aq) | K3PO4 (aq) |

| Temp | 80 - 100°C | 25 - 40°C |

| Time | 12 - 24 Hours | 0.5 - 2 Hours |

| Primary Failure | Protodeboronation (Hydrolysis) | N/A |

| Typical Yield | < 20% | > 85% |

Advanced Strategy: The "Slow Release" Method

If the boronic acid is too unstable even for the optimized protocol above, you must switch to a MIDA Boronate or Pinacol Ester .

The MIDA Solution: Convert your 3-Chloroisoquinolin-8-boronic acid into a MIDA (N-methyliminodiacetic acid) boronate.

-

Mechanism: The MIDA boronate is stable to hydrolysis. Under the reaction conditions (aqueous base), it slowly hydrolyzes to release the free boronic acid at the same rate that the catalyst consumes it. This keeps the standing concentration of free boronic acid low, minimizing decomposition.

Figure 2: Kinetic advantage of MIDA boronates in preventing decomposition.

Frequently Asked Questions (FAQs)

Q: Can I use anhydrous conditions to stop deboronation? A: Yes. If the aqueous K3PO4 method fails, switch to CsF (2 equiv) in anhydrous Dioxane or Toluene at 80°C. However, solubility of the isoquinoline boronic acid can be an issue in purely organic solvents.

Q: Why not use Pd(dppf)Cl2? It works for my other couplings. A: Pd(dppf)Cl2 is robust but often too slow for unstable boronic acids. It requires higher temperatures (80°C+) to activate, by which time your 8-boronic acid may have already hydrolyzed. The Buchwald G3/G4 series activates at room temperature.

Q: My product is contaminated with 3-chloroisoquinoline. How do I remove it? A: This is the deboronated byproduct. It is difficult to separate by chromatography as it often co-elutes with the product.

-

Tip: If you used the boronic acid in excess, the byproduct will be abundant. Try using the Aryl Halide in excess (1.2 equiv) and the Boronic Acid as the limiting reagent (1.0 equiv) to ensure full consumption of the unstable species.

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[4] Journal of the American Chemical Society.[4]

-

Billingsley, K. L., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acids." Journal of the American Chemical Society.[4]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from MIDA Boronates." Journal of the American Chemical Society.[4]

-

Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis." Journal of the American Chemical Society.[4]

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]

Solvent selection for 3-Chloroisoquinolin-8-boronic acid reactions

Reagent Guide & Troubleshooting Portal

Reagent ID: 3-Chloroisoquinolin-8-boronic acid Primary Application: Suzuki-Miyaura Cross-Coupling Critical Molecular Feature: Peri-nitrogen proximity (Position 8) & Zwitterionic potential.

Introduction: The "8-Position" Challenge

You are likely working with this reagent to scaffold a drug candidate, utilizing the 3-chloro position as a handle for subsequent functionalization (

-

Protodeboronation: The electron-deficient isoquinoline ring accelerates hydrolytic cleavage of the C-B bond.

-

Catalyst Sequestration: The isoquinoline nitrogen (N2) can coordinate to Palladium, poisoning the active catalytic cycle.

-

Solubility Paradox: As a zwitterionic species, it is often insoluble in the very non-polar solvents that prevent deboronation.

This guide provides the solvent architectures and protocols required to overcome these specific failure modes.

Module 1: Critical Solubility & Stability

The Core Problem: 3-Chloroisoquinolin-8-boronic acid exists in an equilibrium between its free acid, boroxine (anhydride) trimer, and a zwitterionic species. Standard solvents like pure DCM or pure Water often fail.

Solvent System Selection Matrix

| Solvent System | Role | Suitability | Notes |

| 1,4-Dioxane / Water (4:1) | Standard | ⭐⭐⭐ | Best starting point. Good solubility for both lipophilic halides and polar boronic acids. |

| THF / Water (10:1) | Alternative | ⭐⭐ | Use if Dioxane forms peroxides or complicates workup. Lower boiling point limits reaction temp to 65°C. |

| Toluene / n-Butanol (4:1) | Stabilizing | ⭐⭐⭐⭐ | Recommended for unstable substrates. The alcohol mimics water for boronic activation but suppresses protodeboronation. |

| DMF or DMA | Risky | ⭐ | High solubility, but high boiling point promotes thermal decomposition (deboronation) of this specific reagent. |

Visualizing the Solubility/Stability Trade-off

Figure 1: Decision tree for solvent selection based on observed failure modes.

Module 2: Suzuki-Miyaura Optimization

For 3-chloroisoquinolin-8-boronic acid, the standard "textbook" Suzuki conditions often result in <40% yield due to the competitive protodeboronation at the 8-position.

Protocol A: The "High-Stability" Method (Recommended)

Use this when the boronic acid is prone to hydrolysis or the coupling partner is expensive.

-

Solvent: Toluene : n-Butanol (4:1 ratio). Total volume: 10 mL per mmol.

-

Base:

(3.0 equiv). Note: Use tribasic phosphate; carbonate bases are often too basic and accelerate deboronation. -

Catalyst:

(2 mol%) + XPhos (4 mol%) or SPhos (4 mol%).-

Why? These bulky, electron-rich ligands protect the Pd center from coordination by the isoquinoline nitrogen.

-

-

Temperature: 80°C - 90°C.

-

Procedure:

Protocol B: The "Green/Standard" Method

Use for initial screening or if the coupling partner is highly soluble in ethers.

-

Solvent: 2-MeTHF / Water (5:1).

-

Base:

(2.0 equiv). -

Catalyst:

(5 mol%). -

Temperature: 70°C.

Module 3: Troubleshooting Guide (FAQ)

Q1: I see the starting halide, but the boronic acid is gone. What happened?

Diagnosis: Protodeboronation.[2][3][4][5] The C-B bond cleaved, replacing the boronic acid with a hydrogen (forming 3-chloroisoquinoline). Fix:

-

Switch Base: Move from

or -